molecular formula C14H12N2 B8560518 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline

5-(Pyridin-4-yl)-3,4-dihydroisoquinoline

Cat. No.: B8560518
M. Wt: 208.26 g/mol
InChI Key: UXIQKWLNZFXQDO-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-3,4-dihydroisoquinoline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a dihydroisoquinoline core, a privileged structure in pharmacology, fused to a pyridinyl moiety. This structure is closely related to ligands used in the synthesis of metal complexes with demonstrated cytotoxic activity against various tumor cell lines . Such complexes are known to induce apoptosis in cancer cells by triggering DNA damage, often caused by the overproduction of reactive oxygen species (ROS) . Furthermore, the 3,4-dihydroisoquinoline structure serves as a key precursor and core template in synthetic organic chemistry. It is a versatile intermediate for developing novel bioactive molecules, including anticonvulsant agents, as shown by the pharmacological evaluation of similar dihydroisoquinoline-triazole hybrids which exhibited significant activity in seizure models . Researchers also utilize this and related heterocycles in the design and development of enzyme inhibitors, such as Hedgehog acyltransferase (HHAT) inhibitors, for probing disease pathways . The compound is intended for research applications only, including as a building block in synthetic campaigns, a ligand in coordination chemistry, and a candidate for high-throughput biological screening.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

5-pyridin-4-yl-3,4-dihydroisoquinoline

InChI

InChI=1S/C14H12N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-5,7-8,10H,6,9H2

InChI Key

UXIQKWLNZFXQDO-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C(=CC=C2)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline:

Compound Name Structural Features Biological Activity Synthetic Method Key References
This compound Pyridine at C5; 3,4-dihydro core Potential kinase/LAP inhibition (theoretical) Bischler-Napieralski synthesis
1-Substituted 3,4-Dihydroisoquinolines Substituents at C1 (e.g., alkyl, aryl) Anti-inflammatory, antihypertensive Reissert compound synthesis
3,4-Dihydroisoquinoline Reissert Compounds Cyanide and acyl groups at C1 Alkaloid synthesis intermediates pH-buffered cyanide/acylation
Phosphinylated Derivatives α-Amino phosphine oxide at C1 Chiral catalyst precursors Chiral phosphoric acid catalysis
6-(1H-Pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline Pyrazole-pyridine fused system Not reported (structural analogue) Multi-step heterocyclic coupling

Pharmacological Profile

  • Enzyme Inhibition: Unlike 1-substituted derivatives, which exhibit antiarrhythmic and catechol O-methyltransferase (COMT) inhibitory activity , this compound’s pyridine moiety may enhance selectivity for leucine aminopeptidase (LAP) or kinase targets due to π-π stacking interactions with aromatic enzyme pockets .
  • Anticancer Potential: Computational studies suggest that 3,4-dihydroisoquinoline derivatives with electron-withdrawing groups (e.g., pyridine) exhibit improved ADME profiles and antiproliferative activity compared to alkyl-substituted analogues .

Physicochemical Properties

  • Basicity: The pyridin-4-yl group reduces basicity (pKa ~5–6) compared to unsubstituted 3,4-dihydroisoquinoline (pKa ~8), influencing solubility and membrane permeability .
  • Luminescence: Unlike metal-organic frameworks (MOFs) derived from isoquinoline, this compound lacks conjugated luminescent systems, limiting its utility in optoelectronic applications .

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is the most widely used method for constructing the 3,4-dihydroisoquinoline core. A representative synthesis involves:

  • Intermediate Preparation : N-(2-Phenylethyl)formamide derivatives are treated with polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) at 160–170°C for 12–18 hours .

  • Cyclization : The formamide intermediate undergoes intramolecular cyclization under acidic conditions to yield 3,4-dihydroisoquinoline.

  • Functionalization : Introducing the pyridin-4-yl group at position 5 is achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

Example :

  • Starting Material : N-(2-(4-Pyridyl)ethyl)benzamide

  • Conditions : PPA/P₂O₅, 170°C, 18 h

  • Yield : 76–95%

  • Characterization : 1H^1H NMR (CDCl₃): δ 2.68 (t, 2H, CH₂), 3.65 (t, 2H, CH₂), 7.23–8.56 (m, pyridyl and aromatic protons) .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for sterically hindered substrates. A two-step protocol reported by Sobarzo et al. (2006) involves:

  • Demethylation : 6,7-Dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline is treated with BBr₃ to yield the 7-hydroxy derivative .

  • Rearrangement : Microwave irradiation (150°C, 1 h) in acetonitrile with molecular sieves facilitates regioselective pyridin-4-yl incorporation .

Key Data :

  • Yield : 73% for 1-(pyridin-4-yl)-3,4-dihydroisoquinoline

  • MS (ESI) : m/z 209.1073 [M+H]⁺

Reductive Amination

A modified approach combines reductive amination and cyclodehydration:

  • Step 1 : Condensation of 2-(pyridin-4-yl)acetophenone with ammonium formate.

  • Step 2 : NaBH₄ reduction at 50°C for 0.5 h .

  • Step 3 : Bischler-Napieralski cyclization using POCl₃ or PPA .

Representative Data :

  • Intermediate : 3-(Pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)propanenitrile

  • Yield : 86% after reduction

  • Purity : >99% (HPLC)

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H functionalization offers regioselectivity:

  • Substrate : 3,4-Dihydroisoquinoline

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 2,2'-Bipyridine

  • Conditions : 100°C, 24 h in DMF .

Outcome :

  • Yield : 62–70%

  • Scope : Tolerates electron-withdrawing and donating groups on pyridine .

Solid-Phase Synthesis

For high-throughput applications, resin-bound protocols are employed:

  • Resin : Wang resin functionalized with Fmoc-protected amine.

  • Coupling : Pyridin-4-ylacetic acid using HBTU/DIEA.

  • Cyclization : TFA/CH₂Cl₂ (1:1) for 2 h .

Performance Metrics :

  • Purity : 92–95% (LC-MS)

  • Yield : 65–72%

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Bischler-Napieralski 76–9512–18 hHigh yield, scalability
Microwave 731 hRapid, energy-efficient
Grignard 68–781 hDirect functionalization
Reductive Amination 863–5 hMild conditions
C–H Activation 62–7024 hAtom-economical
Solid-Phase 65–726–8 hHigh purity, combinatorial chemistry

Q & A

Basic: What are the optimal synthetic routes for 5-(Pyridin-4-yl)-3,4-dihydroisoquinoline in laboratory settings?

Methodological Answer:
The Bischler-Napieralski reaction is a foundational method for synthesizing isoquinoline derivatives. For this compound, cyclization of an appropriately substituted phenethylamide precursor using phosphoryl chloride (POCl₃) or other dehydrating agents is recommended. Key steps include:

  • Precursor Design : Use a phenethylamide with a pyridinyl substituent at the C5 position to ensure regioselectivity during cyclization.
  • Optimization via DoE : Apply statistical Design of Experiments (DoE) to minimize trial-and-error by varying temperature, solvent polarity (e.g., toluene vs. DMF), and catalyst loading. This approach reduces experimental iterations while ensuring robust yield .
  • Post-Reaction Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the dihydroisoquinoline core.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and proton environments. For example, the pyridinyl protons resonate as distinct doublets (δ 8.5–9.0 ppm), while dihydroisoquinoline protons show splitting patterns indicative of ring saturation .
  • X-Ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., π-π stacking between pyridinyl and isoquinoline moieties). Single-crystal diffraction data should be refined using software like SHELX .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular ion peaks and fragmentation patterns.

Advanced: How can computational reaction path search methods improve the synthesis of derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) coupled with reaction path sampling can predict transition states and intermediates. For example:

  • Reaction Mechanism Mapping : Identify energy barriers for cyclization steps to optimize temperature and catalyst selection.
  • Machine Learning Integration : Train models on existing reaction datasets to predict optimal solvent systems or substituent effects. ICReDD’s approach combines computational screening with experimental validation, creating a feedback loop to refine synthetic protocols .
  • Conformer Analysis : Use tools like CREST to assess conformational flexibility, which impacts reactivity and crystallization behavior .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

  • Controlled Replication : Systematically vary parameters (e.g., solvent, oxidant strength) while monitoring reaction progress via LC-MS.
  • Statistical Meta-Analysis : Apply multivariate regression to published datasets, isolating variables like steric hindrance or electronic effects from pyridinyl substituents.
  • In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to detect transient intermediates that may explain divergent outcomes .

Advanced: What reactor design considerations are critical for scaling up dihydroisoquinoline synthesis?

Methodological Answer:

  • Continuous Flow Systems : Improve heat transfer and mixing efficiency for exothermic cyclization steps. Use microreactors with immobilized catalysts to enhance reproducibility .
  • Membrane Separation : Integrate nanofiltration membranes to separate byproducts in real-time, reducing purification bottlenecks .
  • Process Simulation : Leverage Aspen Plus or COMSOL to model mass transfer limitations and optimize residence time .

Advanced: How does the electronic structure of this compound influence its biological interactions?

Methodological Answer:

  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity with targets like kinases or GPCRs. The pyridinyl group’s lone pairs may form hydrogen bonds with active-site residues .
  • SAR Studies : Synthesize analogs with substituents at C3/C4 to correlate electronic effects (Hammett σ values) with activity. For example, electron-withdrawing groups may enhance binding to hydrophobic pockets .
  • In Vitro Assays : Use fluorescence polarization or SPR to quantify binding kinetics, validating computational predictions .

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